molecular formula C27H25NO4 B12496813 3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B12496813
M. Wt: 427.5 g/mol
InChI Key: ZTZNBIYOPCMABQ-UHFFFAOYSA-N
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Description

3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound that features a cyclopropylphenyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

The synthesis of 3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Cyclopropylphenyl Group Introduction: The cyclopropylphenyl group is introduced through a series of reactions, often involving the use of cyclopropyl bromide and a suitable base.

    Coupling Reaction: The protected amino acid is then coupled with the cyclopropylphenyl group under specific conditions to form the desired compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylphenyl group, using reagents like sodium azide or halides.

Scientific Research Applications

3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: It is used in peptide synthesis as a coupling agent due to its stability and reactivity.

    Biology: This compound is used in the study of protein interactions and enzyme mechanisms.

    Industry: It is used in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during reactions, allowing for selective deprotection and subsequent reactions. The cyclopropylphenyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • Fmoc-protected glycine
  • Fmoc-protected alanine
  • Cyclopropylphenylalanine

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

3-(4-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H25NO4/c29-26(30)25(15-17-9-11-18(12-10-17)19-13-14-19)28-27(31)32-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24-25H,13-16H2,(H,28,31)(H,29,30)

InChI Key

ZTZNBIYOPCMABQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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